

# Application Notes and Protocols for In Vivo Imaging Using ICG-TCO

Author: BenchChem Technical Support Team. Date: December 2025



#### **Abstract**

This document provides a detailed protocol for performing pre-targeted in vivo near-infrared (NIR) fluorescence imaging using an Indocyanine Green-trans-cyclooctene (ICG-TCO) conjugate. This method leverages the highly efficient and bioorthogonal inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine (Tz)-modified targeting moiety (e.g., an antibody) and the ICG-TCO imaging agent.[1][2][3] The pre-targeting approach separates the targeting and imaging steps, allowing for clearance of the unbound targeting molecule, which can significantly enhance target-to-background ratios and improve image contrast compared to direct imaging methods.[4][5] These guidelines are intended for researchers, scientists, and drug development professionals engaged in preclinical imaging studies.

## **Principle of the Method**

The imaging strategy is a two-step pre-targeting process based on bioorthogonal "click" chemistry.

 Step 1 (Targeting): A targeting molecule, such as a monoclonal antibody specific to a tumor antigen, is first functionalized with a tetrazine (Tz) moiety. This Tz-antibody conjugate is administered to the subject. A crucial waiting period follows, allowing the conjugate to bind to its target and for any unbound conjugate to clear from the bloodstream and non-target tissues.



- Step 2 (Imaging): The **ICG-TCO**, a near-infrared fluorescent dye attached to a highly reactive trans-cyclooctene, is administered. The TCO component rapidly and specifically reacts (or "clicks") with the tetrazine moiety already localized at the target site via the IEDDA reaction.
- Step 3 (Detection): The localization of the ICG dye at the target site is then visualized using a near-infrared (NIR) imaging system. ICG's spectral properties, with absorption and emission in the NIR window (approx. 750-950 nm), allow for deep tissue penetration and minimal autofluorescence, making it ideal for in vivo applications.

This method uncouples the long biological half-life of an antibody from the imaging agent, which can reduce the radiation burden in radionuclide-based approaches and improve signal-to-noise in fluorescence imaging.

## **Quantitative Data & Experimental Parameters**

Successful pre-targeted imaging relies on optimizing several key parameters. The following tables summarize typical starting values derived from studies using the Tz-TCO ligation for in vivo applications. Researchers should optimize these for their specific antibody, target, and animal model.

Table 1: Properties of ICG and Bioorthogonal Reagents

| Parameter             | Value / Description                                                                                | Reference |
|-----------------------|----------------------------------------------------------------------------------------------------|-----------|
| ICG Excitation (Peak) | ~780 nm                                                                                            |           |
| ICG Emission (Peak)   | ~830 nm                                                                                            |           |
| Tz-TCO Reaction Type  | Inverse-electron-demand<br>Diels-Alder (IEDDA)                                                     |           |
| Tz-TCO Reaction Rate  | Up to 10 <sup>6</sup> M <sup>-1</sup> s <sup>-1</sup> , among the fastest bioorthogonal reactions. |           |

| Reaction Conditions | Physiological (aqueous, 37°C, neutral pH) | |

Table 2: Recommended Experimental Parameters for In Vivo Pre-targeting



| Parameter                     | Recommended<br>Range / Value                       | Rationale & Considerations                                                                                                                                   | Reference |
|-------------------------------|----------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Tz-Antibody<br>Conjugate Dose | 100 - 200 μg per<br>mouse                          | Dose should be sufficient for target saturation. Optimization is critical.                                                                                   |           |
| Pre-targeting Interval        | 24 - 72 hours                                      | Allows for optimal accumulation of the antibody at the target and clearance of unbound antibody from circulation.                                            |           |
| ICG-TCO Dose                  | 1.5 - 5 molar<br>equivalents relative to<br>Tz-Ab  | A molar excess ensures efficient reaction with the pre- targeted tetrazine. The concentration of ICG should be optimized for the imaging system.             |           |
| Imaging Timepoints            | 1, 4, 8, and 24 hours<br>post-ICG-TCO<br>injection | ICG itself can clear rapidly. Capturing multiple timepoints allows for determination of the optimal imaging window with the best target-to-background ratio. |           |

| Animal Model | Tumor-bearing xenograft mice (e.g., SCID, nude) | The choice of model depends on the specific research question and the target being investigated. | |



## **Experimental Protocols**

This section details the step-by-step methodology for conducting an in vivo imaging experiment using **ICG-TCO**.

### **Materials and Reagents**

- ICG-TCO: Commercially available (e.g., MedchemExpress) or synthesized in-house. Store
  protected from light.
- Tetrazine-functionalized Antibody (Tz-Ab): Specific to the target of interest.
- Animal Model: e.g., tumor-bearing immunocompromised mice.
- Vehicle: Sterile Phosphate-Buffered Saline (PBS) or other appropriate formulation buffer.
- In Vivo Imaging System: Equipped with appropriate NIR laser sources and emission filters for ICG (e.g., IVIS Spectrum).
- Anesthesia System: For immobilizing animals during injection and imaging.

## **Preparation of Reagents**

- Tz-Antibody Solution: Prepare the Tz-Ab solution in sterile PBS to the desired concentration for injection (e.g., 1 mg/mL).
- **ICG-TCO** Solution: Immediately before use, dissolve **ICG-TCO** in a small amount of DMSO, then dilute with sterile PBS to the final injection volume. Protect the solution from light. The final concentration of DMSO should be minimized (<5% v/v).

## In Vivo Administration and Imaging Workflow

- Baseline Imaging: Anesthetize the animal and acquire a baseline fluorescence image before any injections to assess autofluorescence levels.
- Step 1: Administer Tz-Antibody:
  - Inject the appropriate dose of Tz-Ab (e.g., 100-200 μg) into the animal, typically via intravenous (tail vein) injection.



- House the animal under standard conditions for the predetermined pre-targeting interval (24-72 hours) to allow for antibody distribution and clearance.
- Step 2: Administer ICG-TCO:
  - After the pre-targeting interval, anesthetize the animal.
  - Inject the prepared ICG-TCO solution intravenously.
- Step 3: NIR Fluorescence Imaging:
  - Place the anesthetized animal in the in vivo imaging system.
  - Acquire images at multiple timepoints (e.g., 5 min, 30 min, 1h, 4h, 8h, 24h) post-ICG-TCO injection.
  - Use an excitation filter around 780 nm and an emission filter around 830 nm. Optimize exposure time to achieve good signal without saturation.

#### Controls:

- Blocking Control: Administer a non-Tz-functionalized antibody followed by ICG-TCO to assess non-specific uptake.
- ICG-TCO Only: Administer only ICG-TCO to visualize its intrinsic biodistribution and clearance profile.

## **Data Analysis**

- Using the imaging software, draw Regions of Interest (ROI) over the target tissue (e.g., tumor) and a non-target background tissue (e.g., muscle).
- Quantify the average fluorescence intensity (radiant efficiency or photon counts) within each ROI.
- Calculate the Target-to-Background Ratio (TBR) at each time point by dividing the mean signal intensity of the target ROI by that of the background ROI.



• For confirmation, organs can be dissected after the final imaging session for ex vivo imaging to verify the signal source.

# Visualizations Chemical Ligation Pathway

Caption: Bioorthogonal IEDDA reaction between Tz-Antibody and ICG-TCO.

## **Experimental Workflow**





Click to download full resolution via product page

Caption: Workflow for pre-targeted in vivo imaging with **ICG-TCO**.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. mdpi.com [mdpi.com]
- 2. Tetrazine bioorthogonal chemistry derived in vivo imaging PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioorthogonal chemistry PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibody-Based In Vivo Imaging of Central Nervous System Targets—Evaluation of a Pretargeting Approach Utilizing a TCO-Conjugated Brain Shuttle Antibody and Radiolabeled Tetrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for In Vivo Imaging Using ICG-TCO]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12369987#in-vivo-imaging-protocol-using-icg-tco]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com